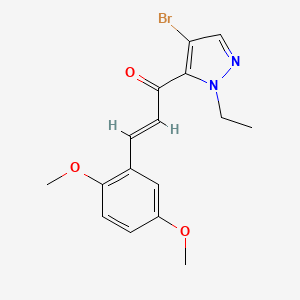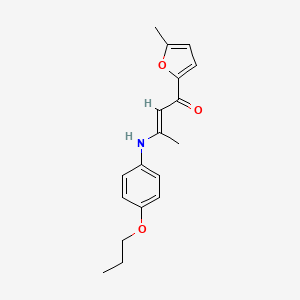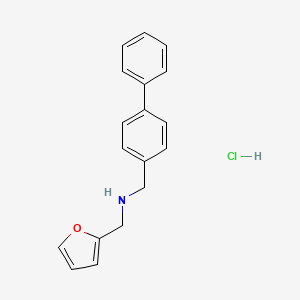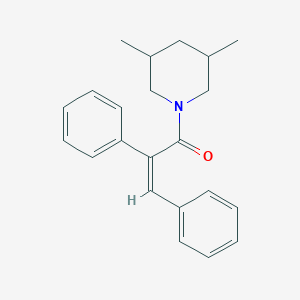
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromo-1-ethyl-1H-pyrazole-5-carbaldehyde and 2,5-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or primary amines.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or saturated ketones.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets. In medicinal chemistry, it may inhibit specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to reduced cell proliferation in cancer or decreased inflammation in inflammatory diseases.
相似化合物的比较
Similar Compounds
- (E)-1-(4-BROMO-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2-METHOXY-5-METHYLPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)-3-(2,5-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both the bromoethylpyrazole and dimethoxyphenyl groups. This combination imparts distinct electronic and steric properties, influencing its reactivity and biological activity. The specific arrangement of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
属性
IUPAC Name |
(E)-1-(4-bromo-2-ethylpyrazol-3-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-4-19-16(13(17)10-18-19)14(20)7-5-11-9-12(21-2)6-8-15(11)22-3/h5-10H,4H2,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEAYCALNRWHDU-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)C=CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Br)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E,4E)-5-[4-(dimethylamino)phenyl]-2-(3-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B5471265.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylpiperazin-1-yl)acetamide](/img/structure/B5471281.png)
![2-(2-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5471288.png)
![3,4,5-trimethoxy-N-[(E)-1-(4-methoxyphenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5471294.png)
![N-benzyl-12,12-dimethyl-5-(triazirin-1-yl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B5471295.png)
![methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoate](/img/structure/B5471299.png)

![1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5471314.png)

![4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl acetate](/img/structure/B5471319.png)
![5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-phenylpyrimidine](/img/structure/B5471330.png)
![4-{(Z)-1-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-PHENYL-1,3-OXAZOL-5-ONE](/img/structure/B5471342.png)

